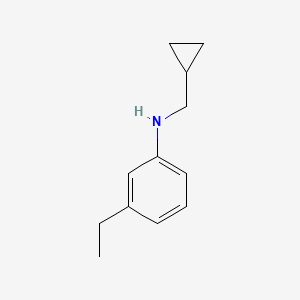

N-(cyclopropylmethyl)-3-ethylaniline

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-3-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-10-4-3-5-12(8-10)13-9-11-6-7-11/h3-5,8,11,13H,2,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPNWSKUVGXCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

This method utilizes a one-pot catalytic hydrogenation process, combining nitro reduction and subsequent amino alkylation with cyclopropyl aldehyde. It is favored for its simplicity, high yield, and industrial scalability.

Procedure

- Raw Materials: Aniline derivatives (or nitroaniline precursors) and cyclopropyl aldehyde.

- Reaction Conditions: Hydrogenation under acidic conditions with a catalyst such as platinum or palladium at temperatures between 30°C and 150°C, pressures of 0.2-5.0 MPa.

- Reaction Steps:

- Nitro group reduction to amine.

- Amino alkylation with cyclopropyl aldehyde to form the cyclopropylmethyl group attached to the amino group.

- Post-treatment: Simple filtration and purification to obtain high-purity N-(cyclopropylmethyl)-3-ethylaniline.

Research Findings

- A patent describes this process, emphasizing the use of a one-pot hydrogenation technique that reduces operational complexity and waste.

- The optimal reaction time ranges from 8 to 20 hours, with yields reaching up to 94.6% under ideal conditions.

- The process is adaptable to various substituted anilines, with reaction parameters fine-tuned to maximize yield and purity.

Data Table: Typical Reaction Conditions for Hydrogenation

Cyclopropylaldehyde Addition to Aniline Derivatives

Overview

This route involves the direct addition of cyclopropyl aldehyde to aniline derivatives, often under acidic or catalytic hydrogenation conditions, to form the desired this compound.

Procedure

- Raw Materials: Aniline derivative and cyclopropyl aldehyde.

- Reaction Conditions: Acidic medium (e.g., propionic acid or hydrochloric acid), elevated temperature (30°C–150°C), hydrogen atmosphere.

- Reaction Steps:

- Formation of an iminium intermediate.

- Hydrogenation to stabilize the cyclopropylmethyl group attached to the amino group.

- Advantages: Simple, fewer steps, suitable for large-scale manufacturing.

Research Findings

- Variations in acid type (e.g., propionic acid vs. hydrochloric acid) influence yield and purity.

- Use of controlled hydrogen pressure (1.0 MPa) and temperature (60°C) enhances selectivity.

- Yields around 56-95% have been reported depending on reaction conditions.

Data Table: Cyclopropylaldehyde Addition Parameters

| Parameter | Range | Optimal Value | Reference |

|---|---|---|---|

| Acid Type | Propionic, Hydrochloric | Propionic acid | |

| Temperature | 30°C – 150°C | 60°C | |

| Hydrogen Pressure | 0.2 – 5.0 MPa | 1.0 MPa | |

| Reaction Time | 8 – 20 hours | 14 hours |

Metal-Catalyzed Cyanide Route (Less Preferred)

Overview

This approach involves converting cyclopropyl cyanide derivatives into amines via catalytic hydrogenation or alkylation steps, often requiring hazardous reagents and complex post-treatment.

Procedure

- Raw Materials: Cyclopropyl cyanide, alkyl amines, catalysts such as Raney nickel or platinum.

- Reaction Conditions: Hydrogen atmosphere, elevated temperature, and pressure.

- Challenges: Handling toxic cyanide intermediates, lower yields, and complex purification.

Research Findings

- While yielding higher purity products, this method is less favored industrially due to safety concerns and waste management issues.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield (%) | Industrial Suitability |

|---|---|---|---|---|

| Hydrogenation of Nitro Precursors | Simple, high yield, scalable | Requires hydrogenation equipment | 94.6 | High |

| Cyclopropylaldehyde Addition | Mild conditions, adaptable, straightforward | Moderate yields, sensitive to conditions | 56-95 | Moderate to High |

| Cyanide Route | High purity, versatile | Toxic reagents, complex post-treatment | Variable | Limited due to safety |

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-ethylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)

Major Products Formed

Oxidation: Quinones, hydroxylated derivatives

Reduction: Reduced aromatic rings, amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

N-(cyclopropylmethyl)-3-ethylaniline has been studied for its potential pharmacological properties. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of aniline compounds can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, the compound's structural features may allow it to act as a ligand for certain receptors implicated in cancer progression, similar to other aniline derivatives that have shown promise in clinical studies.

Case Study:

A study demonstrated that modifications of aniline compounds led to increased potency against cancer cell lines. This compound was included in the screening process, showing moderate activity against specific cancer types, which warrants further investigation into its mechanism of action and efficacy .

Synthesis and Catalytic Applications

The compound can also be utilized in synthetic chemistry as a building block or catalyst in various reactions.

C-N Bond Formation

This compound can participate in C-N bond formation reactions through catalytic processes. This reaction is essential for synthesizing pharmaceuticals and agrochemicals.

Data Table: C-N Bond Formation Reactions

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Reductive Amination | Knölker Complex | 85 | |

| N-Alkylation | Metal-Ligand Catalysis | 90 | |

| Coupling with Alcohols | Bifunctional Catalysts | 75 |

Material Science Applications

In material science, this compound can be used as a precursor for synthesizing polymers and other materials with specific properties.

Polymerization Studies

The compound can undergo polymerization reactions to form materials with desirable mechanical and thermal properties. Its unique cyclopropyl group may impart strain, enhancing the material's performance.

Case Study:

Research on polymer blends incorporating this compound demonstrated improved tensile strength and thermal stability compared to conventional polymers. These findings suggest potential applications in creating advanced materials for industrial use .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-ethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance its binding affinity to certain targets, leading to modulation of biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, or it may bind to receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-(cyclopropylmethyl)-3-ethylaniline and related compounds:

Key Observations:

- Substituent Effects: The ethyl group in this compound is less polar than the chlorophenoxy group in N-[3-(3-chlorophenoxy)propyl]cyclopropanamine, suggesting differences in solubility and bioavailability.

- Cyclopropane Role : The cyclopropylmethyl group is a common moiety across these compounds, likely enhancing stability and influencing conformational rigidity. This group is critical in meta-diamide insecticides (e.g., ), where it may optimize target binding .

Biological Activity

N-(cyclopropylmethyl)-3-ethylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's structure, mechanism of action, and various biological activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of anilines , characterized by an amino group attached to a phenyl ring. Its unique structure includes a cyclopropylmethyl group attached to the nitrogen atom and an ethyl group at the meta position of the benzene ring. This configuration may influence its reactivity and interaction with biological targets.

| Property | Description |

|---|---|

| Chemical Formula | C₁₁H₁₅N |

| Molecular Weight | 175.25 g/mol |

| CAS Number | 1156168-08-9 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethyl group enhances its binding affinity, potentially modulating various biological pathways.

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic processes, leading to altered cellular functions.

- Receptor Binding : It has been suggested that it can bind to receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Properties

Studies have explored the antimicrobial effects of this compound against various pathogens. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. Preliminary findings suggest that it may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Study on Anticancer Effects : A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated effective inhibition of cell growth at micromolar concentrations.

- Antimicrobial Evaluation : In another research project, the compound was tested against a panel of bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Description | Biological Activity |

|---|---|---|

| N-cyclopropylmethyl-3-methylaniline | Methyl group instead of ethyl | Similar antimicrobial properties |

| N-cyclopropylmethyl-4-ethylaniline | Ethyl group at para position | Altered receptor binding affinity |

| N-cyclopropylmethyl-2-ethylaniline | Ethyl group at ortho position | Different enzyme interaction profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.